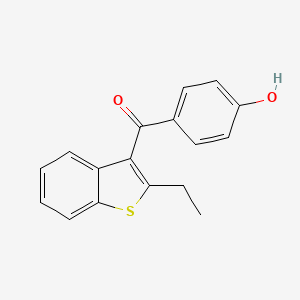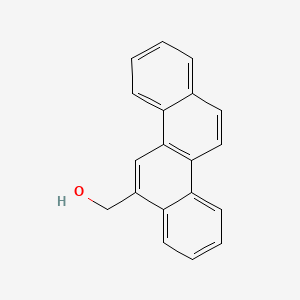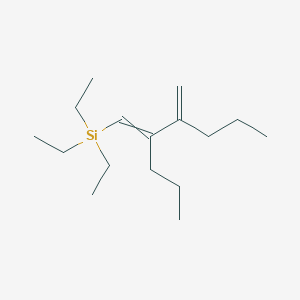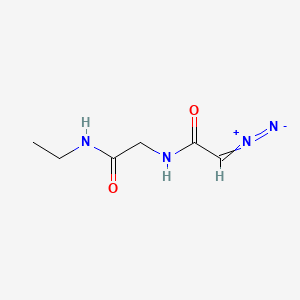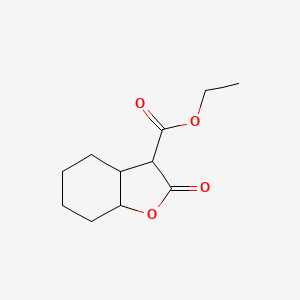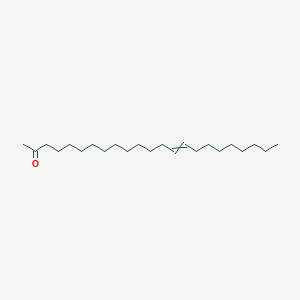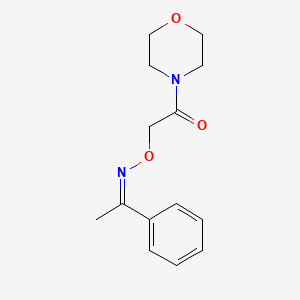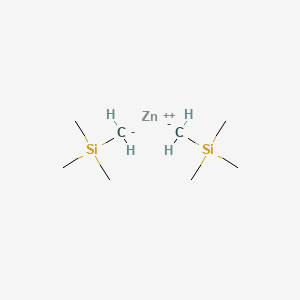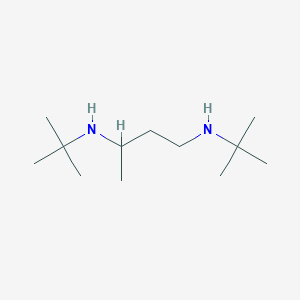
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at the 1 and 3 positions of a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butylbutane-1,3-diamine typically involves the reaction of tert-butylamine with a suitable butane derivative. One common method is the reductive amination of 1,3-dibromobutane with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of N1,N~3~-Di-tert-butylbutane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is often enhanced through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of N1,N~3~-Di-tert-butylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. This can lead to the inhibition of enzyme activity or the stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di-tert-butylethylenediamine
- N,N’-Di-tert-butyl-1,2-diaminoethane
- N,N’-Di-tert-butyl-1,4-diaminobutane
Uniqueness
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This makes it particularly useful in applications requiring selective binding or stabilization of molecular targets .
Properties
CAS No. |
37935-09-4 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
1-N,3-N-ditert-butylbutane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-10(14-12(5,6)7)8-9-13-11(2,3)4/h10,13-14H,8-9H2,1-7H3 |
InChI Key |
PJCDFRWDMRCWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
